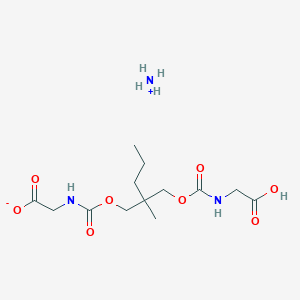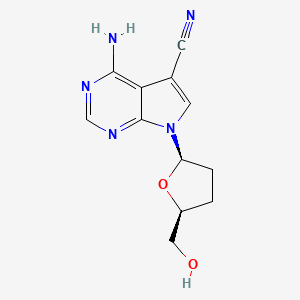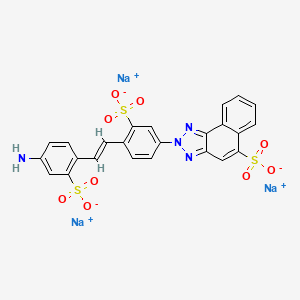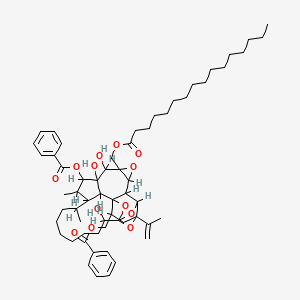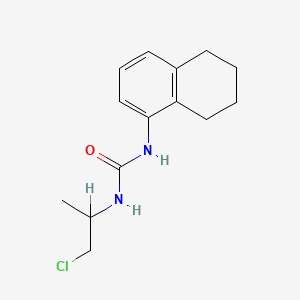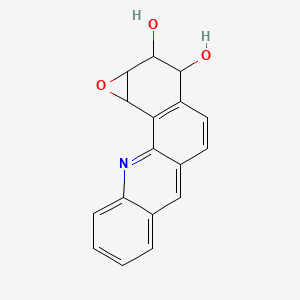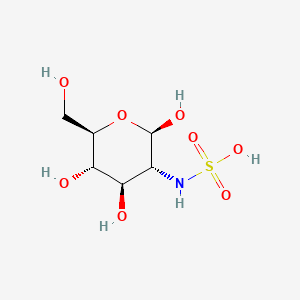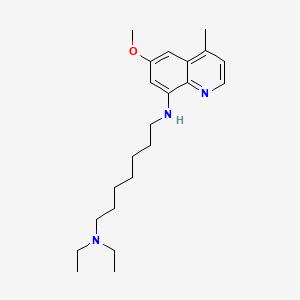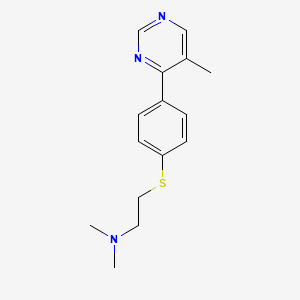
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- typically involves multiple steps. One common method includes the alkylation of a suitable amine precursor with a pyrimidinyl-substituted phenylthio compound under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or thioether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
Diphenhydramine: Contains a similar dimethylaminoethane structure but with different substituents.
N,N-Dimethylethylamine: Another related compound with a simpler structure.
Uniqueness
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- is unique due to its combination of a pyrimidinyl group and a phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
117269-56-4 |
|---|---|
Formule moléculaire |
C15H19N3S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[4-(5-methylpyrimidin-4-yl)phenyl]sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-10-16-11-17-15(12)13-4-6-14(7-5-13)19-9-8-18(2)3/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
GXKGXIXGQSTWAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1C2=CC=C(C=C2)SCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


